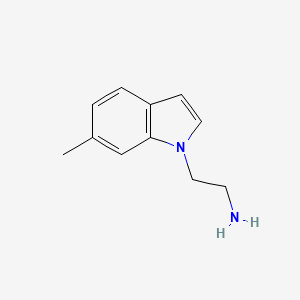

2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

Descripción

Propiedades

IUPAC Name |

2-(6-methylindol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9-2-3-10-4-6-13(7-5-12)11(10)8-9/h2-4,6,8H,5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSMNFBAPYJJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methylindole.

Alkylation: The 6-methylindole undergoes alkylation with an appropriate ethylamine derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Methyl-1H-indol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The ethylamine chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the ethylamine chain.

Aplicaciones Científicas De Investigación

2-(6-Methyl-1H-indol-1-yl)ethan-1-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood regulation and cognitive function.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural variations among analogs include differences in substituent type , position , and additional functional groups (e.g., halogens, methoxy, or saturated rings). These modifications influence physicochemical properties such as lipophilicity , solubility , and hydrogen-bonding capacity .

Table 1: Structural and Physicochemical Comparison

Crystallographic and Hydrogen-Bonding Patterns

- X-ray Studies : Structural analogs such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one exhibit hydrogen bonding between amine groups and carbonyl moieties, stabilizing crystal lattices . The target compound’s methyl group at the 6-position may similarly influence packing efficiency.

- Impact of Substituents : Methoxy or halogen substituents can alter electronic density on the indole ring, affecting interactions with biological targets (e.g., enzyme active sites) .

Actividad Biológica

2-(6-Methyl-1H-indol-1-yl)ethan-1-amine, commonly known as a derivative of indole, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an indole ring substituted with a methyl group at the 6-position and an ethanamine chain at the 1-position. This unique structure allows for various interactions with biological targets, particularly in the central nervous system.

The biological activity of this compound primarily involves:

- Receptor Binding : The indole moiety can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The ethanamine chain is capable of interacting with amine receptors, potentially modulating neurotransmitter activity in the brain, which may affect mood and cognitive functions.

- Enzyme Interaction : The compound has been studied for its ability to bind to various enzymes, indicating potential applications in treating neurological disorders.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer effects:

- Cell Line Studies : Compounds with structural similarities have demonstrated antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). For instance, IC50 values for related indole compounds ranged from 0.34 μM to over 150 μM, indicating varying degrees of efficacy against different cancer types .

Study on Indole Derivatives

A study published in MDPI highlighted the anticancer properties of indole derivatives, noting that certain compounds induced apoptosis in MCF7 cells by modulating apoptotic proteins like Bcl-2 and Bax. This mechanism suggests that this compound could similarly influence cancer cell viability through apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 2-(5-Methyl-1H-indol-3-yl)ethanamine | Methyl group at the 5-position | Moderate antibacterial activity |

| 2-(6-Methoxy-1H-indol-3-yl)ethanamine | Methoxy group instead of methyl | Anticancer activity noted |

| 1H-Indole-3-ethanamine, N-methyl | Methyl group on nitrogen | Neurotransmitter modulation potential |

This table illustrates how variations in structure can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine?

- Methodological Answer : The compound can be synthesized via condensation reactions using coupling agents like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dichloromethane (DCM), as demonstrated for structurally similar indole-ethylamine derivatives . Multi-component reactions, such as the Ugi reaction, may also be adapted for functionalization by reacting the amine with aldehydes, isocyanides, and azides under nitrogen atmospheres . Protecting groups (e.g., tert-butyl) are often used to prevent side reactions during synthesis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole core and ethylamine chain structure, as shown for brominated analogs . Mass spectrometry (MS) and UV spectroscopy further validate molecular weight and electronic properties . Purity (>99%) is typically assessed via HPLC, as emphasized in pharmacological studies .

Q. What receptor activities are associated with indole-ethylamine derivatives like this compound?

- Methodological Answer : Structurally related compounds, such as 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine, exhibit selective agonism at 5-HT2A receptors, suggesting potential neuromodulatory roles . Computational docking studies and competitive binding assays are recommended to map specific receptor interactions for the 6-methyl derivative.

Advanced Research Questions

Q. How can conflicting bioactivity data across studies on indole-ethylamine derivatives be systematically addressed?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, receptor isoforms) or compound purity. Rigorous quality control (e.g., HPLC purity >99% ) and standardized in vitro models (e.g., HEK293 cells expressing human 5-HT2A receptors ) are critical. Meta-analyses comparing substituent effects (e.g., 6-methyl vs. 6-bromo groups) can clarify structure-activity relationships (SAR) .

Q. What strategies enhance the stability of this compound in physiological buffers?

- Methodological Answer : Salt formation (e.g., hydrochloride salts) improves aqueous solubility and stability, as seen in related phenethylamine derivatives . N-acylation or PEGylation can reduce metabolic degradation, while pH-controlled storage (4–6 pH range) minimizes hydrolysis of the indole-ethylamine bond.

Q. How does the 6-methyl substitution on the indole ring influence pharmacological selectivity compared to halogenated analogs?

- Methodological Answer : The 6-methyl group may enhance lipophilicity and membrane permeability compared to polar halogen substituents (e.g., 6-bromo), altering receptor binding kinetics. Competitive radioligand assays (e.g., using [³H]ketanserin for 5-HT2A) and molecular dynamics simulations can quantify affinity shifts . SAR studies should compare methyl, bromo, and methoxy derivatives to optimize selectivity.

Q. What computational approaches predict the binding modes of this compound to neural receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and quantum mechanics/molecular mechanics (QM/MM) simulations model interactions with serotonin receptors. Homology modeling based on cryo-EM structures (e.g., 5-HT2A receptor PDB: 6WGT) provides structural insights . Free energy perturbation (FEP) calculations further refine binding affinity predictions for methyl-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.